![molecular formula C12H17NO2 B3138265 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine CAS No. 4508-82-1](/img/structure/B3138265.png)
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Overview
Description
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, also known as DPDA, is an organic compound with potential applications in scientific research. DPDA is a cyclic amine that contains both a dioxane ring and a phenyl group. It is a relatively new compound that has not yet been extensively studied, but initial research has shown promising results in various areas of study.
Scientific Research Applications
Chiral Solvating and Derivatizing Agent
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (ADPD) has been utilized as a chiral solvating agent (CSA) for determining the enantiomeric excess of compounds bearing an acidic proton through 1H NMR spectroscopy. Additionally, due to its rigid conformation, ADPD serves as an effective chiral derivatizing agent (CDA) for ascertaining absolute configurations (Enders, Thomas, & Runsink, 1999).
Application in Diastereoselective Cycloadditions
The compound has been used in the synthesis of secondary amines, which were then reacted with aromatic aldehydes under specific conditions to form 1,3-dipolar cycloadducts. These cycloadducts were diastereomerically pure and achieved in high yields, demonstrating the compound's utility in diastereoselective synthesis processes (Enders, Meyer, Runsink, & Raabe, 1998).
Crystal Structure Analysis
There has been significant research into the crystal structures of derivatives of 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. Studies have characterized these structures using various spectroscopic techniques and single-crystal X-ray diffraction, contributing to a deeper understanding of their molecular architecture (Jebas et al., 2013).
Synthesis of Chiral and Stereoselective Compounds
The compound has been instrumental in the chiral and stereoselective synthesis of various bioactive molecules. For instance, its derivatives have been used in the total synthesis of (-)-deoxoprosopinine and (-)-deoxoprosophylline, showcasing its potential in the synthesis of complex organic molecules (Saitoh et al., 1981).
Research in Organic Chemistry
The compound and its derivatives have been a subject of extensive research in organic chemistry, contributing to the development of novel synthetic methods and the understanding of reaction mechanisms. For example, its reactions with amines have been explored to synthesize various organic compounds with potential applications in medicinal chemistry (Allan & Reynolds, 1971).
Future Directions
: Sigma-Aldrich. (n.d.). 2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine methanesulfonate. Link : SpectraBase. (n.d.). (2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)amine. Link : ECHEMI. (n.d.). 5 (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine. Link : Sigma-Aldrich. (n.d.). 4-Phenyl-1,3-dioxan-5-amine hydrochloride. Link
properties
IUPAC Name |
2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCJMEDIBPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956456 | |
Record name | 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
CAS RN |
35019-66-0 | |
Record name | 2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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